molecular formula C10H9BrN2O B8540045 5-(4-Bromo-phenyl)-3-methyl-isoxazol-4-ylamine

5-(4-Bromo-phenyl)-3-methyl-isoxazol-4-ylamine

Cat. No. B8540045
M. Wt: 253.09 g/mol
InChI Key: XOIVMBKXAFBJPM-UHFFFAOYSA-N
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Patent
US09090573B2

Procedure details

[5-(4-Bromo-phenyl)-3-methyl-isoxazol-4-yl]-carbamic acid tert-butyl ester (0.38 g, 1.07 mmol) was treated with 50% trifluoroacetic acid in CH2Cl2 and stirred for 3 hours. Once no starting material was seen by analytical LCMS, the mixture was concentrated to give the title compound.
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1[C:9]([CH3:20])=[N:10][O:11][C:12]=1[C:13]1[CH:18]=[CH:17][C:16]([Br:19])=[CH:15][CH:14]=1)(C)(C)C.FC(F)(F)C(O)=O>C(Cl)Cl>[Br:19][C:16]1[CH:15]=[CH:14][C:13]([C:12]2[O:11][N:10]=[C:9]([CH3:20])[C:8]=2[NH2:7])=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
0.38 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC=1C(=NOC1C1=CC=C(C=C1)Br)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=C(C(=NO1)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.